molecular formula C34H40N2O7 B1601129 benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate CAS No. 82637-57-8

benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

Cat. No. B1601129
CAS RN: 82637-57-8
M. Wt: 588.7 g/mol
InChI Key: JZXQEVNCLGXAGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the literature, a related compound, 3‐{[1‐ethoxycarbonyl‐3‐phenyl‐(1S)‐phenyl‐(1S)‐propyl]amino}‐2,3,4,5‐tetrahydro‐2‐oxo‐1H‐1‐(3S)‐benzazepine‐1‐acetic acid hydrochloride, was synthesized in 14 steps starting with 1-bromo-3-phenylpropane and K 14 CN .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound has a molecular formula of C15H21NO4 . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for preparing compounds with similar structural motifs, emphasizing the synthesis of isoquinoline analogues and heterocyclic compounds. For instance, a study detailed the preparation of 4-substituted 3-amino-2-chloropyridines, leading to the synthesis of a Nevirapine analogue from 4-amino-3-chloroisoquinoline, demonstrating the importance of isoquinoline derivatives in pharmaceutical research (Bakke & Říha, 2001). Another research effort focused on synthesizing dimethyl 1,2-dihydroisoquinolines, showcasing the reactivity of isoquinoline with dimethyl acetylenedicarboxylate in the presence of amides, highlighting the versatile chemistry of isoquinoline derivatives (Yavari et al., 2007).

Catalytic Processes and Chemical Transformations

Catalytic processes involving carboxamides and organotin(IV) carboxylates have been explored for their potential in creating complex molecular structures. A study described the iron-catalyzed ortho-alkylation of carboxamides, leading to high yields and regioselectivity, illustrating the compound's potential in facilitating complex synthetic pathways (Fruchey et al., 2014). Similarly, research on organotin(IV) carboxylates based on amide carboxylic acids demonstrated their synthesis, crystal structures, and characterizations, offering insights into the structural diversity and application of these compounds in material science (Xiao et al., 2013).

Potential Therapeutic Applications

While the direct research on benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate and its specific applications in medicine or technology were not found, related studies imply a significant interest in isoquinoline derivatives for their therapeutic potential. Compounds with structural similarities have been investigated for their roles in inhibiting tubulin polymerization and displaying antiproliferative activities toward cancer cells, indicating the potential medicinal applications of these chemical structures (Minegishi et al., 2015).

properties

IUPAC Name

benzyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N2O7/c1-5-42-33(38)28(17-16-24-12-8-6-9-13-24)35-23(2)32(37)36-21-27-20-31(41-4)30(40-3)19-26(27)18-29(36)34(39)43-22-25-14-10-7-11-15-25/h6-15,19-20,23,28-29,35H,5,16-18,21-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXQEVNCLGXAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OCC4=CC=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516139
Record name Benzyl 2-[N-(1-ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

CAS RN

82637-57-8
Record name Benzyl 2-[N-(1-ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, phenylmethyl ester, (3S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
Reactant of Route 2
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benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

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